Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate
Description
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a carbamoyl group, a trisulfane linkage, and a carboxylate group
Properties
CAS No. |
88766-59-0 |
|---|---|
Molecular Formula |
C10H11NO3S3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
methyl [[methyl(phenyl)carbamoyl]trisulfanyl]formate |
InChI |
InChI=1S/C10H11NO3S3/c1-11(8-6-4-3-5-7-8)9(12)15-17-16-10(13)14-2/h3-7H,1-2H3 |
InChI Key |
NJBGWCHTGIFNQK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)SSSC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methyl phenylcarbamate with sulfur to form the trisulfane linkage. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the trisulfane linkage, yielding simpler sulfur-containing compounds.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamoyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trisulfane linkage can yield sulfoxides, while reduction can produce thiols or disulfides.
Scientific Research Applications
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trisulfane linkage can form covalent bonds with thiol groups in proteins, leading to modifications that affect their function. This interaction can disrupt normal cellular processes, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Methyl [methyl(phenyl)carbamoyl]disulfane-1-carboxylate: Similar structure but with a disulfane linkage instead of trisulfane.
Phenylcarbamoyl trisulfane: Lacks the methyl and carboxylate groups, making it less complex.
Methyl [methyl(phenyl)carbamoyl]monosulfane-1-carboxylate: Contains only one sulfur atom in the linkage.
Uniqueness
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate is unique due to its trisulfane linkage, which imparts distinct chemical reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
